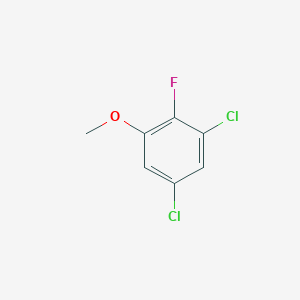

3,5-Dichloro-2-fluoroanisole

描述

Contextualization within Organofluorine and Organochlorine Chemistry

Organofluorine and organochlorine chemistry are mature and highly significant fields. The introduction of fluorine into organic molecules can dramatically alter their biological activity, metabolic stability, and lipophilicity, a strategy widely employed in drug design. cdnsciencepub.com Chlorine, on the other hand, is a versatile functional group that can act as a leaving group in nucleophilic substitution reactions or direct further substitution on the aromatic ring. bldpharm.com

3,5-Dichloro-2-fluoroanisole is a fascinating case study as it combines the features of both organofluorine and organochlorine chemistry. The fluorine atom at the 2-position, ortho to the methoxy (B1213986) group, is expected to have a profound impact on the conformation and reactivity of the molecule. The two chlorine atoms at the 3- and 5-positions further modulate the electronic properties and provide potential sites for further functionalization.

Overview of Dihalo-fluoroanisoles in Contemporary Chemical Research

Dihalo-fluoroanisoles are a subset of polysubstituted aromatic compounds that have garnered interest as versatile building blocks in organic synthesis. The specific substitution pattern of the halogen atoms and the methoxy group allows for regioselective transformations, making them valuable precursors for more complex molecules. Research on related compounds, such as 2,6-dichloroanisole (B52528) and 4-fluoroanisole, has provided insights into their conformational preferences and the influence of halogen substitution on the rotational barrier of the methoxy group. cdnsciencepub.com

While a comprehensive body of research dedicated solely to dihalo-fluoroanisoles is still emerging, their potential is evident from studies on related structures. For instance, fluorinated and chlorinated anisoles have been investigated for their potential applications as overcharge inhibitors in lithium-ion batteries and as intermediates in the synthesis of agrochemicals. researchgate.net

Rationale for Advanced Investigation of this compound

The unique substitution pattern of this compound makes it a compelling target for advanced investigation. The presence of three distinct halogen atoms at specific positions on the aromatic ring offers a platform for selective chemical modifications. This could enable the synthesis of a library of novel compounds with potential applications in various fields.

Current Research Gaps and Future Perspectives

Despite its potential, there is a noticeable gap in the scientific literature regarding the detailed physicochemical properties, reactivity profile, and specific applications of this compound. While its synthesis has been documented, a thorough investigation of its chemical behavior in various reaction types is lacking.

Future research should focus on several key areas:

Detailed Spectroscopic and Structural Analysis: Comprehensive characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling would provide a deeper understanding of its three-dimensional structure and electronic properties.

Exploration of Reactivity: A systematic study of its reactivity in fundamental organic reactions, such as nucleophilic aromatic substitution, cross-coupling reactions, and metallation, would unlock its potential as a synthetic intermediate.

Screening for Biological Activity: Given the prevalence of halogenated compounds in pharmaceuticals, screening this compound and its derivatives for biological activity against various targets could lead to the discovery of new therapeutic agents.

Materials Science Applications: The unique electronic properties of this compound could be explored for applications in organic electronics, such as in the development of novel organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Detailed Research Findings

While dedicated studies on this compound are limited, a key research finding is its synthesis. The compound can be prepared from 2,4-dichloro-3-fluoronitrobenzene (B1295830) through a multi-step process.

A reported synthesis involves the following key transformations:

Methoxylation: Reaction of 2,4-dichloro-3-fluoronitrobenzene with sodium methoxide (B1231860) in methanol.

Reduction: Hydrogenation of the resulting nitro compound using a Raney nickel catalyst to yield a mixture of aniline (B41778) isomers.

Diazotization and Deamination: Conversion of the anilines to diazonium salts followed by a deamination reaction to afford the target this compound.

This synthetic route provides a viable pathway for accessing this unique molecule for further research.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Precursor

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 261762-56-5 | C₇H₅Cl₂FO | 195.02 |

| 3,5-Dichloro-2-fluorophenol (B1410148) | 1805479-52-0 | C₆H₃Cl₂FO | 181.00 |

Table 2: Key Reagents in the Synthesis of this compound

| Reagent | Role in Synthesis |

| 2,4-Dichloro-3-fluoronitrobenzene | Starting Material |

| Sodium methoxide | Methoxylating Agent |

| Raney nickel | Reduction Catalyst |

| Sodium nitrite (B80452) | Diazotizing Agent |

Structure

3D Structure

属性

IUPAC Name |

1,5-dichloro-2-fluoro-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZLRYGTJLRCMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 3,5 Dichloro 2 Fluoroanisole and Analogues

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. stackexchange.com This is achieved by finding the minimum energy structure on the potential energy surface.

For anisole (B1667542) derivatives, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, have been successfully applied to optimize molecular structures and calculate various molecular properties. dergipark.org.trresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles. The process involves starting with an initial guess of the molecular geometry and iteratively adjusting the atomic positions to minimize the total electronic energy. stackexchange.com The resulting optimized geometry corresponds to a stable conformation of the molecule. Beyond structure, DFT is also employed to compute quantum chemical descriptors like electronegativity, chemical hardness, and electrophilicity index from the energies of frontier molecular orbitals (HOMO and LUMO), which provide insights into the chemical reactivity of the compounds. researchgate.net

| Method/Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-311G(d,p) | Geometry Optimization, Vibrational Frequencies nih.gov |

| PBE0 | et-pVQZ | Vertical Ionization Energies mdpi.com |

| B3LYP | 6-311++G(d,p) | Optimization, NLO Properties, HOMO/LUMO Energies dergipark.org.trresearchgate.net |

| B3LYP | 6-31G(*) | Structure Optimization, Force Field Calculations researchgate.net |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. wikipedia.org The simplest ab initio method is the Hartree-Fock (HF) theory, which provides a foundational understanding of the electronic structure by considering the average effect of electron-electron repulsion. wikipedia.org

More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2), build upon the HF results to include electron correlation effects, leading to more accurate energy and property predictions. These methods have been used to investigate the molecular properties of fluoroanisole isomers and other halobenzenes. dergipark.org.tracs.orgnih.gov For instance, studies on 2-fluoroanisole (B128887) have utilized HF and MP2 methods, alongside DFT, to predict the existence of multiple stable conformations and to estimate the energy differences between them. acs.org While computationally more demanding than DFT, methods like MP2 and Coupled Cluster (CCSD) are often used to obtain benchmark geometric and energetic data for smaller molecules. nih.gov

| Feature | Density Functional Theory (DFT) | Ab Initio Methods (e.g., HF, MP2) |

|---|---|---|

| Fundamental Variable | Electron Density | Wave Function |

| Electron Correlation | Approximated through an exchange-correlation functional | Systematically improvable (e.g., HF -> MP2 -> CCSD) |

| Computational Cost | Generally lower, scales favorably with system size | Higher, scales less favorably with system size and level of theory |

| Accuracy | Highly dependent on the chosen functional | Can be systematically improved toward the exact solution |

| Typical Use | Geometry optimization, large systems, initial screening | High-accuracy benchmarks, small to medium-sized systems |

Conformational Analysis and Intramolecular Dynamics

Gas-Phase Electron Diffraction (GED) is an experimental technique used to determine the three-dimensional structure of molecules in the gas phase. It provides precise measurements of bond lengths, angles, and conformational compositions.

Studies on anisole derivatives, such as 2-fluoroanisole, have combined GED experiments with quantum chemical calculations to unravel their conformational properties. acs.org For 2-fluoroanisole, this combined approach revealed that the molecule exists as a mixture of two conformers: a major planar anti form (where the methoxy (B1213986) group is oriented away from the fluorine) and a minor non-planar form. acs.org The analysis of GED data often relies on theoretical calculations to model the different conformers present, as it can be difficult to resolve the structures of multiple coexisting conformers from the experimental data alone.

Rotational spectroscopy, particularly Fourier Transform Microwave (FTMW) spectroscopy, is a high-resolution technique that probes the quantized rotational energy levels of polar molecules in the gas phase. wikipedia.org It provides highly accurate rotational constants, which are inversely related to the molecule's moments of inertia. From these constants, precise molecular structures, including bond lengths and angles, can be determined. wikipedia.org

For molecules like anisole and its derivatives that exhibit large amplitude motions, such as the internal rotation of the methyl group, microwave spectroscopy is invaluable. nih.gov By analyzing the rotational spectra in both the ground and vibrationally excited states, researchers can determine the barriers to internal rotation. nih.govillinois.edu Comprehensive studies on anisole using FTMW spectroscopy have yielded accurate spectroscopic constants and a detailed gas-phase geometry. uni-koeln.deresearchgate.net This technique is sensitive enough to distinguish between different conformers (rotamers) and even isotopologues in their natural abundance, providing a wealth of structural information. uni-koeln.de

| Parameter | Value (MHz) |

|---|---|

| Rotational Constant A | 5664.9 |

| Rotational Constant B | 2576.4 |

| Rotational Constant C | 1774.2 |

| Inertial Defect (Δ) | -3.409 amu Ų |

Data for anisole, presented for illustrative purposes. researchgate.net

A Potential Energy Surface (PES) scan is a computational procedure used to explore the energy of a molecule as a function of one or more geometric parameters. molssi.org For anisole and its derivatives, a common application is to scan the dihedral angle defining the orientation of the methoxy group relative to the aromatic ring. This allows for the mapping of the rotational energy profile and the identification of stable conformers (energy minima) and transition states (energy maxima) that separate them. acs.org

The procedure involves performing a series of constrained geometry optimizations. molssi.org At each step, the dihedral angle of interest (e.g., C-C-O-C) is fixed, while all other geometric parameters are allowed to relax to their minimum energy values. Plotting the resulting energy versus the dihedral angle reveals the rotational barrier height. Theoretical studies on 2-fluoroanisole predicted the existence of two minima on the potential energy curve corresponding to a planar and a nonplanar form. acs.org Such scans are crucial for understanding the flexibility of the methoxy group and the energetic cost associated with its rotation, which is influenced by steric and electronic effects from the adjacent halogen substituents.

| Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Conformation |

|---|---|---|

| 0° | 0.00 | Planar (Global Minimum) |

| 30° | 1.25 | - |

| 60° | 3.50 | - |

| 90° | 5.00 | Perpendicular (Transition State) |

| 120° | 3.50 | - |

| 150° | 1.25 | - |

| 180° | 0.50 | Planar (Local Minimum) |

Spectroscopic Property Predictions and Vibrational Analysis

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like 3,5-dichloro-2-fluoroanisole. Through theoretical simulations, it is possible to generate spectra that can be used to interpret and assign experimental data, offering deep insights into molecular structure and dynamics.

Theoretical simulations of Infrared (IR) and Raman spectra are routinely performed using quantum chemical calculations, most notably Density Functional Theory (DFT). researchgate.net Methods such as B3LYP are frequently employed with various basis sets (e.g., 6-31+G*, 6-311++G**) to optimize the molecular geometry to its lowest energy state and then calculate the vibrational frequencies. researchgate.net These calculations produce a set of harmonic vibrational frequencies, which correspond to the fundamental modes of vibration of the molecule.

The output of these simulations includes the frequency of each vibrational mode (typically in wavenumbers, cm⁻¹) and its intensity. For IR spectra, the intensity is related to the change in the molecular dipole moment during the vibration. For Raman spectra, the intensity is related to the change in the molecule's polarizability. cuni.cz It is common practice to apply a scaling factor (often between 0.95 and 0.97) to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, which improves agreement with experimental spectra. cuni.cz

For analogues like chlorine-substituted anilines, DFT calculations have been shown to provide good agreement with experimental IR and Raman spectra, allowing for a detailed assignment of vibrational modes. researchgate.net The simulated spectra for molecules like 2,5-dichloroaniline serve as a reliable reference for identifying characteristic vibrations, such as C-Cl stretching, N-H wagging, and aromatic C-C stretching modes. researchgate.net

Table 1: Representative Theoretical Vibrational Frequencies and Intensities for an Analogous Compound (2,5-dichloroaniline)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

| NH₂ asymmetric stretch | 3580 | 3437 | 25.5 | 110.2 |

| NH₂ symmetric stretch | 3490 | 3350 | 18.2 | 125.6 |

| C-H stretch | 3150 | 3024 | 12.1 | 95.3 |

| C-C stretch (ring) | 1610 | 1546 | 45.8 | 60.1 |

| NH₂ scissoring | 1595 | 1531 | 55.3 | 45.7 |

| C-H in-plane bend | 1288 | 1236 | 30.7 | 22.4 |

| C-N stretch | 1202 | 1154 | 65.1 | 18.9 |

| C-Cl stretch | 750 | 720 | 80.4 | 15.2 |

| NH₂ wagging | 625 | 600 | 70.2 | 5.8 |

While DFT calculations provide a list of vibrational frequencies, assigning these frequencies to specific molecular motions requires further analysis. Normal Coordinate Analysis (NCA) is a technique used to characterize the nature of each vibrational mode. researchgate.net Based on the Wilson's FG matrix method, NCA decomposes each normal mode of vibration into contributions from a set of defined internal coordinates, such as bond stretches, angle bends, and torsions. researchgate.net

The result of an NCA is the Potential Energy Distribution (PED), which quantifies the contribution of each internal coordinate to a given normal mode. A PED value of 100% would indicate that the normal mode consists purely of one type of motion (e.g., a pure C=O stretch). In complex molecules, vibrational modes are often coupled, meaning they involve a mixture of several types of internal motions. NCA is crucial for providing a detailed and unambiguous assignment of all calculated vibrational frequencies. mdpi.comnist.gov

For example, in a molecule like 5-Chloro-2,4,6-trifluoropyrimidine, NCA allows researchers to confidently assign frequencies to specific C-F or C-Cl stretching and bending modes, providing a more accurate interpretation than assignments based on simple comparisons to known group frequencies.

Table 2: Potential Energy Distribution (PED) for Vibrational Mode Assignments of an Analogous Compound

| Scaled Frequency (cm⁻¹) | Assignment | Potential Energy Distribution (PED) |

| 3437 | ν(NH₂) asym | ν(N-H) 98% |

| 1546 | ν(C-C) | ν(C-C) 75%, δ(C-C-H) 15% |

| 1236 | δ(C-H) | δ(C-C-H) 80%, ν(C-C) 12% |

| 720 | ν(C-Cl) | ν(C-Cl) 85%, δ(C-C-C) 10% |

| 600 | ω(NH₂) | ω(NH₂) 90%, τ(C-N) 8% |

ν = stretching, δ = in-plane bending, ω = out-of-plane wagging, τ = torsion

Theoretical calculations can predict the electronic absorption spectra of molecules, which are typically measured using UV-Vis spectroscopy. These calculations are usually performed using Time-Dependent Density Functional Theory (TD-DFT). nih.gov The method calculates the energies required to excite an electron from an occupied molecular orbital to an unoccupied one. The most significant transition for UV-Vis absorption is often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). usp.brudel.edu

The calculations yield several key parameters for each electronic transition: the excitation energy (in eV), the corresponding maximum absorption wavelength (λmax, in nm), and the oscillator strength (f), which is a measure of the transition's intensity. nih.gov Comparing the calculated λmax values with experimental spectra helps in understanding the electronic structure of the molecule. For halogenated phenols, it has been shown that the introduction of a chlorine atom can lead to a bathochromic (red) shift in the absorption spectrum. researchgate.netresearchgate.net These computational approaches allow for the investigation of how different substituents on the aromatic ring of an anisole derivative would influence its color and electronic properties.

Table 3: Calculated Electronic Excitation Properties for an Analogous Halogenated Phenol (B47542)

| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 4.43 | 280 | 0.15 | HOMO → LUMO (95%) |

| S₀ → S₂ | 5.17 | 240 | 0.08 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 5.64 | 220 | 0.45 | HOMO → LUMO+1 (92%) |

Advanced Electronic Structure Descriptors and Reactivity Analysis

Beyond spectroscopic predictions, computational chemistry offers a suite of descriptors derived from the electronic structure that can be used to analyze and predict the chemical reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental framework for understanding chemical reactivity. wikipedia.orgtaylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). ossila.comyoutube.com

A key parameter derived from FMO theory is the HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO). This energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. schrodinger.com A small energy gap suggests that the molecule is more polarizable and can be easily excited, implying higher chemical reactivity. Conversely, a large energy gap implies higher stability and lower reactivity. ntu.edu.iq Computational studies on analogous compounds with different substituents show how electron-donating or electron-withdrawing groups can alter the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. taylorandfrancis.com For a molecule like this compound, the electron-withdrawing nature of the halogens and the electron-donating nature of the methoxy group would collectively influence the energies of the frontier orbitals.

Table 4: Frontier Molecular Orbital Energies and Energy Gap for Anisole and Analogues

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) |

| Anisole | -8.21 | -0.85 | 7.36 |

| 2-Chloroanisole | -8.45 | -1.10 | 7.35 |

| 4-Fluoroanisole | -8.33 | -0.92 | 7.41 |

| 2,4-Dichloroanisole | -8.68 | -1.35 | 7.33 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.org An MEP map is plotted on the molecule's electron density surface, using a color scale to represent the electrostatic potential. researchgate.net

Typically, regions of negative electrostatic potential (shown in red or yellow) are electron-rich and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs on electronegative atoms like oxygen or nitrogen. mdpi.com Conversely, regions of positive electrostatic potential (shown in blue) are electron-poor and represent likely sites for nucleophilic attack. researchgate.net

For this compound, an MEP map would likely show a region of negative potential around the oxygen atom of the methoxy group due to its lone pairs. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential. The electronegative halogen atoms (Cl and F) would create a complex potential distribution on the ring, influencing the sites for aromatic substitution reactions. walisongo.ac.id MEP analysis provides a clear, intuitive picture of how a molecule will interact with other charged or polar species. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization Effects

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and their interactions. This allows for a quantitative understanding of electron delocalization, hyperconjugation, and the hybridization of atomic orbitals within the molecule.

For this compound, NBO analysis would elucidate the electronic interactions between the methoxy group (-OCH₃), the fluorine atom, the chlorine atoms, and the aromatic ring. The analysis involves examining the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

The hybridization of the atomic orbitals is another crucial aspect revealed by NBO analysis. The sp character of the hybrid orbitals forming the sigma bonds provides insight into the bond strengths and angles. For instance, the hybridization of the carbon atoms in the benzene ring and the oxygen atom of the methoxy group would be determined, offering a detailed picture of the electronic framework of the molecule.

Table 1: Hypothetical NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (1) O | σ* (C_ring-C_ring) | 4.8 | n -> σ |

| LP (1) O | σ (C_ring-Cl) | 1.2 | n -> σ |

| LP (2) F | σ (C_ring-C_ring) | 2.5 | n -> σ |

| LP (2) Cl | σ (C_ring-C_ring) | 1.8 | n -> σ |

| π (C_ring-C_ring) | π (C_ring-C_ring) | 18.5 | π -> π* |

Note: This data is illustrative and not derived from actual quantum chemical calculations.

Chemical Reactivity Indices (e.g., chemical hardness, softness, electronegativity)

Chemical reactivity indices, derived from Density Functional Theory (DFT), provide quantitative measures of the global reactivity of a molecule. These indices help in predicting the stability and reactivity of a chemical species. The key indices are chemical hardness (η), softness (S), and electronegativity (χ).

Electronegativity (χ) : Represents the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. A higher value of hardness indicates greater stability and lower reactivity. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Softness (S) : It is the reciprocal of chemical hardness and indicates the ease of electron cloud deformation. A higher softness value suggests higher reactivity.

Table 2: Hypothetical Chemical Reactivity Indices for Anisole and its Halogenated Analogues (in eV)

| Compound | HOMO | LUMO | Electronegativity (χ) | Hardness (η) | Softness (S) |

| Anisole | -8.21 | -0.54 | 4.38 | 3.84 | 0.26 |

| 2-Fluoroanisole | -8.45 | -0.68 | 4.57 | 3.89 | 0.26 |

| 3,5-Dichloroanisole (B44140) | -8.92 | -1.23 | 5.08 | 3.85 | 0.26 |

| This compound | -9.15 | -1.48 | 5.32 | 3.84 | 0.26 |

Note: This data is illustrative and not derived from actual quantum chemical calculations.

The presented theoretical frameworks and hypothetical data provide a foundational understanding of the computational and theoretical investigations that can be applied to this compound. Actual computational studies would be necessary to generate precise, quantitative data for a thorough analysis of its electronic structure and chemical reactivity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Halogenated Anisoles

Impact of Halogen Substituents on Molecular Interactions and Biological Recognition

Halogen substituents are critical modulators of molecular interactions, capable of influencing a compound's binding affinity and selectivity for a biological target. nih.govdrugdesign.org The introduction of chlorine and fluorine onto the anisole (B1667542) ring in 3,5-Dichloro-2-fluoroanisole imparts several key characteristics that affect its biological recognition.

Halogen atoms can participate in various non-covalent interactions, including hydrophobic interactions, dipole-dipole interactions, and halogen bonding. nih.govdrugdesign.orgresearchgate.net While historically considered merely as lipophilic substituents, it is now understood that halogens, particularly chlorine, bromine, and iodine, can act as Lewis acids and form stabilizing interactions known as halogen bonds with Lewis bases like oxygen or nitrogen atoms found in proteins. acs.org Fluorine, due to its high electronegativity and low polarizability, is generally a poor halogen bond donor but can participate in other polar interactions. acs.org

The size and lipophilicity of halogen substituents are also determining factors in biological recognition. The substitution of hydrogen with a halogen atom increases the size of the molecule and typically enhances its lipophilicity, which can lead to improved hydrophobic interactions within the binding pockets of proteins. nih.govnih.gov

| Property | Hydrogen (H) | Fluorine (F) | Chlorine (Cl) |

|---|---|---|---|

| van der Waals Radius (Å) | 1.20 | 1.47 | 1.75 |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | 3.16 |

| Polarizability (ų) | 0.67 | 0.56 | 2.18 |

| Halogen Bond Donor Capability | N/A | Weak/Negligible | Moderate |

Influence of Fluorine on Pharmacokinetic and Pharmacodynamic Profiles

The incorporation of fluorine into molecules is a widely used strategy in medicinal chemistry to enhance pharmacokinetic (what the body does to a drug) and pharmacodynamic (what a drug does to the body) properties. pharmacyjournal.orgtandfonline.com The fluorine atom in this compound is expected to significantly influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Improved metabolic stability often leads to enhanced bioavailability, which is the fraction of an administered dose that reaches systemic circulation. tandfonline.com Furthermore, fluorine's strong electron-withdrawing effect can lower the pKa of nearby basic functional groups, like amines. pharmacyjournal.orgtandfonline.com This reduction in basicity can lead to less ionization at physiological pH, which in turn can improve a compound's ability to permeate biological membranes and be absorbed orally. tandfonline.com

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical parameter that affects a drug's absorption, distribution, and ability to cross cell membranes. nih.govnih.gov The introduction of fluorine can modulate a molecule's lipophilicity in a nuanced way. While fluoro-arenes are generally more lipophilic than their non-fluorinated counterparts, the high electronegativity of fluorine can also increase the polarity of a molecule. nih.govmdpi.com This modulation is highly context-dependent. pharmacyjournal.org

Generally, enhanced lipophilicity improves a compound's ability to partition into and permeate through lipid-rich biological membranes, a crucial step for reaching its site of action. nih.govmdpi.comresearchgate.net Studies have shown an excellent correlation between a compound's logP value and its membrane permeability. nih.govnih.govsoton.ac.uk Therefore, the strategic placement of fluorine, as seen in this compound, can be used to fine-tune lipophilicity to achieve an optimal balance between aqueous solubility and membrane permeation, ultimately enhancing bioavailability. pharmacyjournal.orgtandfonline.com

| Pharmacokinetic Parameter | General Effect of Fluorination | Underlying Mechanism |

|---|---|---|

| Metabolic Stability | Increase | Strong C-F bond resists enzymatic cleavage (e.g., by cytochrome P450). tandfonline.comchemrxiv.org |

| Bioavailability | Increase | Improved metabolic stability and enhanced membrane permeation. tandfonline.comresearchgate.net |

| Lipophilicity (logP) | Modulation (Often Increase) | Fluorine is lipophilic but also highly electronegative, altering polarity. nih.govmdpi.com |

| Membrane Permeation | Increase | Often correlates with increased lipophilicity. nih.govnih.govresearchgate.net |

Comparative Analysis with Dichloroanisole and Fluoroanisole Isomers

A comparative analysis highlights the distinct contributions of each halogen at its specific position. For instance, moving the fluorine atom from the 2-position to the 4-position would drastically alter the molecule's electronic properties and its interaction with a binding pocket. Similarly, the relative positions of the two chlorine atoms (e.g., 2,5-dichloro vs. 3,5-dichloro) would change the molecule's shape and symmetry, affecting how it fits into a receptor. A hypothetical comparison can be made based on established principles. A 4-fluoroanisole would have a different dipole moment than a 2-fluoroanisole (B128887), which would affect its solubility and binding characteristics. The addition of chlorine atoms, as in dichloroanisole isomers, would further increase lipophilicity and introduce potential halogen bonding sites, with the specific activity depending on the precise location of the chlorines relative to the methoxy (B1213986) group and each other.

The combination in this compound is unique: the fluorine at position 2 is ortho to the methoxy group, which could influence the conformation of the methoxy group through steric or electronic effects. The two chlorine atoms at the meta positions (3 and 5) contribute significantly to the molecule's lipophilicity and electronic character without adding steric bulk directly adjacent to the methoxy group. This specific substitution pattern results in a distinct set of properties compared to other possible isomers.

Computational Approaches for SAR/SPR Elucidation

Computational chemistry provides powerful tools for understanding and predicting the SAR and SPR of molecules like this compound, saving time and resources in the research process.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org A QSAR model takes the form of an equation:

Activity = f (Physicochemical Properties and/or Structural Properties) wikipedia.org

In the context of halogenated aromatic compounds, QSAR models are developed by first calculating a set of numerical values, known as molecular descriptors, for each molecule in a training set. nih.gov These descriptors can encode various aspects of the molecule's structure:

Topological descriptors: Describe the atomic connectivity and shape.

Electronic descriptors: Quantify features like partial atomic charges, dipole moment, and the energies of molecular orbitals (e.g., HOMO and LUMO). researchgate.net

Physicochemical descriptors: Include properties like logP (lipophilicity), molar refractivity, and polar surface area.

Once these descriptors are calculated, statistical methods like multiple linear regression (MLR) are used to build a model that links a combination of these descriptors to the observed biological activity (e.g., inhibitory concentration). wikipedia.orgdoaj.org The resulting model can then be used to predict the activity of new, unsynthesized molecules, such as other isomers or analogues of this compound. wikipedia.org Such models have been successfully used to study and predict the properties of various halogenated aromatic compounds. researchgate.netelsevierpure.com The quality and predictive power of a QSAR model depend heavily on the quality of the input data and rigorous statistical validation. wikipedia.org

Molecular Docking and Dynamics Simulations for Target Engagement

Computational methods, specifically molecular docking and molecular dynamics (MD) simulations, have become indispensable tools in the study of halogenated compounds, including anisole derivatives, to predict and analyze their engagement with biological targets at a molecular level. While specific molecular docking and dynamics simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies applied to other halogenated aromatic compounds provide a framework for understanding its potential interactions.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For halogenated anisoles, these simulations are crucial in elucidating how the type, position, and number of halogen substituents influence binding affinity and selectivity. The presence of chlorine and fluorine atoms on the anisole ring, as in this compound, significantly alters the molecule's electrostatic potential and steric profile, which are key determinants in ligand-receptor interactions.

Recent advancements in computational chemistry have highlighted the importance of accurately modeling halogen bonds in molecular simulations. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. This interaction is attributed to the presence of a "sigma hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F). In the case of this compound, the chlorine atoms would be more likely to participate in halogen bonding compared to the fluorine atom. Molecular mechanics force fields used in docking and MD simulations are continuously being refined to better account for the anisotropic nature of electron distribution around halogen atoms, allowing for more accurate predictions of binding modes and energies.

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, offering insights into the stability of binding poses identified through docking, the role of solvent molecules, and the conformational changes that may occur upon ligand binding. For a molecule like this compound, MD simulations could reveal the flexibility of the methoxy group and how it orients itself within the binding pocket to optimize interactions. Furthermore, these simulations can be used to calculate binding free energies, providing a more quantitative measure of binding affinity that can be correlated with experimental data.

Advanced Applications and Research Frontiers for 3,5 Dichloro 2 Fluoroanisole and Its Derivatives

Medicinal Chemistry Applications

In medicinal chemistry, the precise arrangement of chloro and fluoro substituents on the anisole (B1667542) ring of 3,5-Dichloro-2-fluoroanisole offers a versatile platform for designing novel therapeutic agents. The electron-withdrawing nature of the halogens can significantly influence the acidity of nearby functional groups, modulate metabolic stability, and enhance binding interactions with biological targets.

This compound and its close analogues serve as crucial synthetic intermediates in the drug discovery pipeline. The chlorine atoms can act as synthetic handles for further molecular elaboration through cross-coupling reactions, while the fluoro-anisole moiety imparts desirable properties to the final molecule. This scaffold is particularly relevant in the discovery of small molecule drugs where lipophilicity and metabolic resistance are key considerations. For instance, dichlorinated phenyl rings are core components of various advanced drug candidates, such as the thyroid hormone receptor β agonist MGL-3196, which features a 3,5-dichlorophenyl group. nih.gov

The "hit-to-lead" (H2L) process is a critical stage in early drug discovery where initial "hit" compounds from high-throughput screening are optimized to generate more promising "lead" compounds. wikipedia.org A scaffold derived from this compound would undergo systematic modification to improve its pharmacological profile.

Key Optimization Strategies:

Structure-Activity Relationship (SAR) Studies : Medicinal chemists synthesize analogues by modifying the anisole core to understand which structural features are essential for biological activity. This involves exploring alternatives to the methoxy (B1213986) group or introducing new substituents at the available positions on the aromatic ring. ddcpharmaceutical.com

Improving Potency and Selectivity : The initial hits often have micromolar affinity for their target. wikipedia.org Through iterative design and synthesis, the goal is to enhance this affinity to the nanomolar range while minimizing activity against other targets to reduce potential side effects. wikipedia.org

Enhancing Pharmacokinetic Properties : Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial. ddcpharmaceutical.comuniversiteitleiden.nl Modifications are made to improve metabolic stability, solubility, and cell permeability to ensure the compound can reach its target in the body.

The objective of this optimization phase is to produce lead compounds that not only have high potency but also possess favorable physicochemical and metabolic properties, making them suitable for in vivo testing. wikipedia.org

The incorporation of fluorine is a well-established strategy in drug design to enhance a molecule's potency, selectivity, and pharmacokinetic profile. nih.govacs.org The carbon-fluorine bond is exceptionally stable, which can block metabolic pathways and increase the drug's half-life. acs.org

Impact of Fluorination on Drug Properties:

Potency and Binding Affinity : The high electronegativity of fluorine can lead to more favorable interactions with amino acid residues in the target protein's binding site, thereby increasing potency. acs.org

Metabolic Stability : Replacing a metabolically vulnerable C-H bond with a C-F bond can prevent enzymatic degradation, a common strategy to improve a drug's duration of action. nih.gov

Physicochemical Properties : Fluorination typically increases a compound's lipophilicity (measured as logP or logD), which can influence its absorption and distribution. nih.gov This modification can enhance membrane permeability and improve oral bioavailability. nih.gov

Conformation : The introduction of fluorine can alter the preferred conformation of a molecule, which may lock it into a more biologically active shape for binding to its target. nih.gov

The following table illustrates the typical effects of fluorination on the properties of drug candidates, based on published studies of matched molecular pairs.

| Property | Parent Compound (e.g., -OCH3) | Fluorinated Analogue (e.g., -OCF3) | General Outcome of Fluorination |

|---|---|---|---|

| Lipophilicity (logD) | Lower | Higher | Increases membrane permeability but can also increase non-specific binding if too high. nih.gov |

| Metabolic Stability | Variable (Potentially Lower) | Higher | Blocks sites of oxidative metabolism, leading to longer half-life. nih.gov |

| Oral Bioavailability | Lower | Higher | Improved absorption and reduced first-pass metabolism can lead to significantly better oral exposure. nih.gov |

| Target Potency | Baseline | Often Maintained or Improved | Fluorine's electronic effects can enhance binding interactions without disrupting the core pharmacophore. nih.gov |

Positron Emission Tomography (PET) is a non-invasive imaging technique that utilizes radiotracers to visualize and quantify physiological processes in the body. Fluorine-18 (¹⁸F) is one of the most widely used radionuclides for PET due to its convenient half-life and low positron energy.

The this compound scaffold is a promising starting point for the development of novel ¹⁸F-labeled PET tracers. The existing fluorine atom can be replaced with ¹⁸F in the final radiosynthesis step. The development of such tracers requires a multidisciplinary approach involving radiochemistry, pharmacology, and imaging science. nih.gov The structural modifications aim to introduce the fluorine atom for radiolabeling while optimizing properties like blood-brain barrier penetration for neuroimaging or tumor uptake for oncology applications. mdpi.com

The chemical scaffolds and synthetic intermediates used in human drug discovery are often directly applicable to the development of veterinary medicines. The underlying biological targets for many diseases are conserved across species, allowing for the adaptation of human drug candidates for animal health. Halogenated aromatic compounds are integral to many veterinary APIs for treating parasitic infections, bacterial diseases, and inflammatory conditions in livestock and companion animals. The stability and enhanced biological activity conferred by the dichloro-fluoro substitution pattern make derivatives of this compound valuable intermediates in the synthesis of next-generation veterinary drugs.

Role as Lead Compounds or Synthetic Intermediates in Drug Discovery and Development

Agrochemical Applications

In the agrochemical industry, the introduction of fluorine and chlorine into active ingredients is a proven strategy for enhancing efficacy, metabolic stability, and environmental persistence. nbinno.com Fluoroanisole derivatives are important building blocks for creating advanced herbicides, insecticides, and fungicides. nbinno.com The strong carbon-fluorine bond contributes to the molecule's stability against degradation by UV radiation and other environmental factors. nbinno.com

Derivatives of this compound are investigated for their potential as new crop protection agents. The specific substitution pattern can lead to high potency against target pests, weeds, or fungi while potentially offering favorable safety profiles for non-target organisms. For example, the closely related compound 3,5-dichloro-2,4-difluoroaniline is a key intermediate in the synthesis of the insecticide teflubenzuron. google.com This highlights the utility of the dichlorinated and fluorinated phenyl ring system in creating effective agrochemicals. The combination of fluorine and sulphonamide moieties has also led to the development of potent herbicides and fungicides. nih.gov

Development of Novel Herbicides and Fungicides

The pursuit of novel and effective agrochemicals is a critical area of research to ensure global food security. The this compound scaffold is a promising starting point for the development of new herbicides and fungicides due to the known biocidal properties associated with halogenated aromatic compounds.

Research into related structures has demonstrated the potential of this chemical motif. For instance, a series of novel α-trifluoroanisole derivatives containing phenylpyridine moieties have been synthesized and shown to exhibit significant herbicidal activity. nih.govmdpi.com One particular compound from this series, 3-chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine, displayed potent inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key target for many commercial herbicides. nih.gov This compound exhibited broad-spectrum herbicidal activity against various weeds at low application rates, outperforming the commercial herbicide fomesafen in greenhouse assays. nih.gov The structural similarity of the dichlorinated and fluorinated phenyl ring in these active compounds to this compound suggests that derivatives of the latter could also exhibit potent herbicidal properties.

Similarly, the 3,5-dichlorophenyl moiety is a recognized pharmacophore in the design of fungicides. A study on 3,5-dichlorobenzyl ester derivatives revealed their remarkable antifungal activity against significant plant pathogens like Botrytis cinerea and Rhizoctonia solani. nih.gov These compounds act as succinate dehydrogenase (SDH) inhibitors, a crucial enzyme in the fungal respiratory chain. nih.gov The fungicidal efficacy of these derivatives was found to be comparable to the commercial fungicide boscalid. nih.gov Given that this compound contains the core 3,5-dichlorinated aromatic ring, it represents a valuable precursor for synthesizing new fungicides with potentially enhanced efficacy or a modified spectrum of activity due to the additional fluorine substitution. The development of pyrazole derivatives containing dichlorinated phenyl groups has also yielded compounds with notable herbicidal effects. nih.gov

The data from these related studies strongly support the exploration of this compound derivatives as a new class of agrochemicals. The table below summarizes the herbicidal activity of a related α-trifluoroanisole derivative.

| Compound ID | Target Weeds | Application Rate (g a.i./hm²) | Inhibition (%) | Reference |

| 7a | Abutilon theophrasti | 37.5 | >80 | nih.gov |

| Amaranthus retroflexus | 37.5 | >80 | nih.gov | |

| Eclipta prostrata | 37.5 | >80 | nih.gov | |

| Digitaria sanguinalis | 37.5 | >80 | nih.gov | |

| Setaria viridis | 37.5 | >80 | nih.gov |

Strategic Role as Key Synthetic Building Blocks in Complex Organic Synthesis

Beyond its direct applications in agrochemicals, this compound is a valuable and strategic building block in the broader field of complex organic synthesis. Its unique substitution pattern allows for selective chemical modifications, making it a powerful tool for constructing intricate molecular architectures.

Preparation of Stereochemically Defined Fluorinated Aromatic Scaffolds

The synthesis of enantiomerically pure molecules is of paramount importance in medicinal chemistry and materials science. Fluorinated aromatic amino acids, for example, are crucial components in protein engineering and drug development. beilstein-journals.orgnih.gov The asymmetric synthesis of such compounds often relies on the use of chiral auxiliaries or catalysts.

While direct examples of using this compound in asymmetric synthesis are not yet prevalent in the literature, its structure is well-suited for such applications. The chlorine and fluorine atoms can act as directing groups in metal-catalyzed cross-coupling reactions or as sites for nucleophilic aromatic substitution. By employing chiral ligands or catalysts, it is conceivable to achieve stereoselective transformations at or adjacent to the anisole moiety. For instance, chiral nickel (II) complexes have been successfully used for the asymmetric synthesis of various fluorinated aromatic amino acids. beilstein-journals.orgnih.gov The 3,5-dichloro-2-fluorophenyl group could be incorporated into a substrate for such a reaction, leading to the formation of novel, stereochemically defined fluorinated amino acids with potential applications in peptide and protein chemistry. beilstein-journals.orgnih.gov The ability to control the stereochemistry of these complex molecules is critical for their biological activity.

Functionalization Reactions for Diversification of Chemical Libraries

Combinatorial chemistry has become an indispensable tool in the discovery of new drugs and materials. nih.govopenaccessjournals.com This approach involves the rapid synthesis of large numbers of diverse, yet structurally related, molecules, which are then screened for desired properties. nih.gov this compound serves as an excellent starting scaffold for the creation of such chemical libraries.

The three distinct halogen atoms on the aromatic ring offer multiple handles for functionalization. The chlorine atoms can be selectively displaced or used in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide variety of substituents. researchgate.net The fluorine atom can also participate in specific chemical transformations. Furthermore, the methoxy group can be cleaved to reveal a phenol (B47542), which can then be further derivatized. This multi-faceted reactivity allows for the systematic and combinatorial variation of the substituents around the core aromatic ring.

By employing these functionalization strategies, large and diverse libraries of compounds can be generated from the this compound template. These libraries can then be screened in high-throughput assays to identify molecules with interesting biological activities or material properties. This approach significantly accelerates the discovery process for new pharmaceuticals, agrochemicals, and advanced materials. openaccessjournals.com

Environmental Fate and Biotransformation Pathways of Halogenated Anisoles

Microbial Degradation Mechanisms of Halogenated Anilines and Related Aromatics

Identification of Microbial Strains and Consortia Involved in Biotransformation

Numerous bacterial strains capable of degrading halogenated anilines and other related aromatic compounds have been isolated from contaminated soils and wastewater treatment plants. nih.govsciepub.com These microorganisms often belong to the genera Pseudomonas, Delftia, Comamonas, Aquaspirillum, and Paracoccus. nih.govresearchgate.net For instance, Moraxella sp. strain G was the first bacterium identified that could utilize 4-chloroaniline (B138754) as a sole source of carbon, nitrogen, and energy. nih.gov Subsequently, other strains such as Pseudomonas sp. strain JL2 and Delftia acidovorans CA28 were also shown to metabolize chloroanilines. nih.gov A complex bacterial consortium consisting of Xanthomonas, Bacillus alcaligenes, Acinetobacter, Pseudomonas, and Actinomycetaceae nocardia has been shown to be effective in degrading o-chloroaniline. besjournal.combesjournal.com Fungi, such as Penicillium frequentans, have also been identified as capable of metabolizing various halogenated phenols. nih.gov

Below is a table summarizing some of the microbial strains involved in the degradation of halogenated anilines and related aromatics.

| Microbial Strain/Consortium | Degraded Compound(s) | Source of Isolation |

| Comamonas testosteroni I2 | Aniline (B41778), 3-Chloroaniline | Wastewater Treatment Plant |

| Delftia acidovorans CA28 | Aniline, 3-Chloroaniline | Not Specified |

| Delftia acidovorans BN3.1 | Aniline, 3-Chloroaniline | Not Specified |

| Aquaspirillum itersonii 1CA, 10CA | 3-Chloroaniline, 4-Chloroaniline, 3,4-Dichloroaniline | Polluted Soils |

| Paracoccus denitrificans 3CA | 3-Chloroaniline, 4-Chloroaniline, 3,4-Dichloroaniline | Polluted Soils |

| Pseudomonas sp. P51 | Monochlorobenzene | Contaminated Groundwater |

| Bacillus licheniformis NKC-1 | CIPC (yielding 3-chloroaniline) | Herbicide-Contaminated Soil |

| Penicillium frequentans Bi 7/2 | Halogenated phenols | Soil |

| Consortium of Xanthomonas, Bacillus alcaligenes, Acinetobacter, Pseudomonas, and Actinomycetaceae nocardia | o-Chloroaniline | Natural River Waters |

Elucidation of Enzymatic Pathways (e.g., Dioxygenase-mediated Degradation)

The initial steps in the aerobic degradation of halogenated aromatic compounds are often catalyzed by oxygenase enzymes, particularly dioxygenases. nih.govresearchgate.net These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of dihydroxylated intermediates, such as catechols. researchgate.net For example, the degradation of chlorobenzene (B131634) by Ralstonia pickettii strain L2 involves two hydroxylation steps to produce a phenolic intermediate and then a catecholic product. nih.gov

Dioxygenases play a crucial role in the degradation of halogenated anilines as well. nih.gov One proposed pathway for monochloroaniline degradation begins with its conversion to aniline, which is then transformed into catechol by an aniline dioxygenase. nih.gov The degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) by Cupriavidus necator JMP 134 involves an α-ketoglutarate-dependent dioxygenase (TfdA). nih.govresearchgate.net

The subsequent degradation of the resulting chlorocatechols can proceed via either the ortho or meta cleavage pathway. nih.gov The modified ortho pathway is common for the degradation of chloroaromatics, involving enzymes like chlorocatechol 1,2-dioxygenase. nih.gov However, some bacteria, such as Pseudomonas putida GJ31, can utilize a meta cleavage pathway for 3-chlorocatechol, which is unusual as the product is typically reactive and can inactivate the cleavage enzyme. nih.govcore.ac.uk

The table below details key enzymes involved in the degradation of halogenated aromatics.

| Enzyme | Enzyme Type | Substrate(s) | Organism Example |

| TfdA | α-ketoglutarate-dependent dioxygenase | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Cupriavidus necator JMP134 |

| Aniline Dioxygenase | Dioxygenase | Aniline | Various bacteria |

| Chlorobenzene Dioxygenase (TecA) | Dioxygenase | 1,2,4,5-Tetrachlorobenzene | Burkholderia sp. strain PS12 |

| Chlorocatechol 2,3-Dioxygenase | Extradiol Dioxygenase | 3-Chlorocatechol | Pseudomonas putida GJ31 |

| Chlorocatechol 1,2-Dioxygenase | Intradiol Dioxygenase | Chlorocatechols | Various bacteria |

Anaerobic and Aerobic Degradation Routes

Both anaerobic and aerobic conditions can support the microbial degradation of halogenated aromatic compounds, though the specific pathways and microbial communities involved differ significantly.

Aerobic Degradation: Aerobic degradation is generally characterized by the use of oxygenases to initiate the attack on the aromatic ring, as detailed in the previous section. nih.govnih.gov This leads to the formation of catechols and subsequent ring cleavage. researchgate.net Many bacterial strains have been identified that mineralize chloroaromatics under aerobic conditions. ub.edu For instance, aerobic microcosms from a contaminated aquifer showed degradation of monochlorobenzene and 1,4-dichlorobenzene. ub.edu

Anaerobic Degradation: Under anaerobic conditions, a key mechanism is reductive dehalogenation, where the halogen substituent is removed and replaced by a hydrogen atom. mdpi.com This process is the initial step in the anaerobic biodegradation of most aryl halides. mdpi.com Complete conversion of halobenzoic acids and halophenolic compounds to methane (B114726) has been demonstrated by microbial consortia from lake sediment and sewage sludge. nih.gov Sulfate-reducing consortia have also been shown to degrade halogenated phenols, using them as the sole source of carbon and energy. nih.gov A Paracoccus sp. has been isolated that can transform halogenated anilines under both aerobic and anaerobic conditions, indicating the existence of distinct metabolic pathways depending on the presence of oxygen. nih.gov Interestingly, for some compounds, anaerobic degradation may be more effective than aerobic processes. mdpi.com

O-Methylation Processes in Environmental Contexts (e.g., of halogenated phenols)

In addition to degradation, another significant biotransformation pathway for halogenated phenols in the environment is O-methylation, which leads to the formation of the corresponding halogenated anisoles. nih.gov This process is carried out by various bacteria, including strains from the genera Rhodococcus and Acinetobacter. nih.govnih.gov

Bacterial O-methylation can serve as an alternative to biodegradation for phenols that have electron-withdrawing substituents. nih.govresearchgate.net Studies have shown that a diverse range of chloro- and bromophenols can be methylated to their corresponding anisoles. nih.gov The rate and extent of O-methylation can be influenced by the number and position of the halogen substituents on the phenol (B47542) ring. nih.gov For instance, with a gram-negative Acinetobacter strain, the pattern of substitution was found to be as important as the number of substituents. nih.gov Cell extracts of Rhodococcus sp. have demonstrated that these methylation reactions are enzymatic and are enhanced by the addition of S-adenosyl-l-methionine, a common methyl group donor. nih.gov

Metabolite Identification and Advanced Analytical Monitoring of Environmental Persistence

The identification of metabolites is crucial for elucidating the biotransformation pathways of halogenated anisoles and related compounds. A study on the anaerobic biotransformation of a compound structurally similar to 3,5-dichloro-2-fluoroanisole, 3,5-dichloro-p-anisyl alcohol, revealed a key initial step of demethylation to form 3,5-dichloro-4-hydroxybenzyl alcohol. nih.govwur.nl This intermediate was then further converted through two routes: a biotic pathway leading to 3,5-dichloro-4-hydroxybenzoate and subsequently 2,6-dichlorophenol, and an abiotic pathway resulting in the formation of bis(3,5-dichloro-4-hydroxyphenyl)methane. nih.gov

Advanced analytical techniques are essential for monitoring the persistence and transformation of these halogenated organic compounds in the environment. chromatographyonline.com Gas chromatography-mass spectrometry (GC-MS) is a widely used method for the analysis of volatile halogenated compounds. nih.gov For trace-level monitoring in air, thermal desorption-GC-MS (TD-GC-MS) provides high sensitivity, with detection limits in the parts-per-trillion range. nih.gov The proper selection of extraction, preparation, and instrumental techniques is critical to ensure accurate and reliable data for assessing the environmental fate of these compounds. chromatographyonline.com

The table below lists some identified metabolites from the biotransformation of related halogenated aromatic compounds.

| Parent Compound | Metabolite(s) | Transformation Condition |

| 3,5-Dichloro-p-anisyl alcohol | 3,5-Dichloro-4-hydroxybenzyl alcohol, 3,5-Dichloro-4-hydroxybenzoate, 2,6-Dichlorophenol, Bis(3,5-dichloro-4-hydroxyphenyl)methane | Anaerobic |

| Monochloroaniline | Aniline, Catechol | Aerobic (Proposed) |

| 2,4-Dichlorophenoxyacetic acid | 2,4-Dichlorophenol | Aerobic |

| 3-Chloroaniline / 4-Chloroaniline | 4-Chloropyrocatechol | Aerobic |

| 3,4-Dichloroaniline | 4,5-Dichloropyrocatechol | Aerobic |

Conclusion and Future Research Directions

Synthesis and Characterization Advancements for 3,5-Dichloro-2-fluoroanisole

Future research into the synthesis of this compound is likely to focus on the development of more efficient, selective, and sustainable methods. Drawing parallels from the synthesis of analogous compounds like 3-chloro-2-fluoroanisole (B1586977), which can be prepared from 2,4-dichloro-3-fluoronitrobenzene (B1295830) through a multi-step process involving methoxylation and reduction, advancements for this compound could involve novel catalytic systems and flow chemistry approaches. chemicalbook.com The use of transition-metal catalysts, for instance, could enable more direct and regioselective halogenation and methoxylation of aromatic precursors. Furthermore, enzymatic halogenation, a growing field in green chemistry, presents an intriguing possibility for the selective introduction of halogen atoms under mild conditions. nih.govdtu.dk

In terms of characterization, while standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental, future work could see the application of more advanced methods. Solid-state NMR and X-ray crystallography, for example, would provide invaluable insights into the molecular structure and intermolecular interactions of this compound in the solid state. The development of hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), will continue to be crucial for the separation and identification of this and related compounds in complex mixtures.

Interdisciplinary Opportunities in Drug Discovery and Agrochemicals

The incorporation of fluorine and chlorine atoms into organic molecules is a well-established strategy in both pharmaceutical and agrochemical design, often enhancing metabolic stability, binding affinity, and bioavailability. researchgate.netnih.gov Consequently, this compound represents a promising, yet underexplored, building block for the synthesis of novel bioactive compounds.

In drug discovery, the unique substitution pattern of this compound could be leveraged to create scaffolds that interact with specific biological targets. The field could benefit from the synthesis and screening of libraries of compounds derived from this anisole (B1667542) derivative against a range of therapeutic targets. For instance, halogenated phenyl ethers are known to be present in some selective thyroid hormone receptor β agonists. nih.gov

Similarly, in the agrochemical sector, many modern herbicides, fungicides, and insecticides contain polychlorinated and fluorinated aromatic moieties. gugupharm.comraysbiotech.com this compound could serve as a key intermediate in the synthesis of new crop protection agents. Future research should focus on the design and synthesis of derivatives and their subsequent evaluation for pesticidal activity.

Table 1: Potential Applications of this compound Derivatives

| Field | Potential Application | Rationale |

|---|---|---|

| Drug Discovery | Synthesis of novel kinase inhibitors | Halogenated aromatic rings are common motifs in kinase inhibitors. |

| Drug Discovery | Development of new anti-infective agents | Halogenation can improve the potency and pharmacokinetic properties of antimicrobial compounds. |

| Agrochemicals | Creation of new herbicides | The dichlorofluoro substitution pattern could lead to novel modes of action. |

Emerging Computational and Analytical Methodologies

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules like this compound, thereby guiding experimental work. Future research will likely employ sophisticated computational models to explore various aspects of this compound. Density Functional Theory (DFT) calculations, for instance, can be used to predict spectroscopic properties, reaction mechanisms, and electronic structures of substituted anisoles. researchgate.netacs.orgsemanticscholar.org Molecular docking studies could be utilized to simulate the binding of this compound-derived ligands to protein targets, aiding in the rational design of new drugs and agrochemicals.

The development of advanced analytical techniques is also paramount. Innovations in mass spectrometry, such as high-resolution mass spectrometry (HRMS), will enable more precise identification and quantification of this compound and its metabolites in complex biological and environmental matrices. Furthermore, the application of machine learning and artificial intelligence to analyze large datasets from analytical instruments could accelerate the discovery of new properties and applications for this and other halogenated compounds.

Sustainable Synthesis and Environmental Remediation Considerations

The increasing focus on green chemistry will undoubtedly shape the future of research on this compound. This includes the development of synthetic routes that minimize waste, use less hazardous solvents and reagents, and are more energy-efficient. The use of bio-based starting materials and biocatalysis are promising avenues for the sustainable production of halogenated aromatics.

Given the persistence of some chlorinated compounds in the environment, research into the environmental fate and potential remediation strategies for this compound is crucial. nih.govnih.govyoutube.com Studies on the biotransformation and biodegradation of halogenated anisoles will be essential to understand their environmental impact. nih.gov Future research may focus on identifying or engineering microorganisms capable of degrading such compounds. Advanced oxidation processes and other remediation technologies could also be explored for the removal of these substances from contaminated soil and water.

Table 2: Key Research Areas and Their Potential Impact

| Research Area | Potential Impact |

|---|---|

| Green Synthesis | Reduced environmental footprint of chemical manufacturing. |

| Biocatalysis | Highly selective and sustainable production of halogenated compounds. |

| Environmental Fate Studies | Understanding the persistence and transformation of the compound in ecosystems. |

常见问题

Basic: What synthetic methodologies are effective for preparing 3,5-Dichloro-2-fluoroanisole, and how do substituent directing effects influence reaction pathways?

Answer:

The synthesis typically involves halogenation and etherification steps. Chlorination at the 3- and 5-positions can be achieved via electrophilic substitution using Cl2 or SO2Cl2 under controlled conditions, leveraging the meta-directing nature of the fluoro and methoxy groups. Fluorination at the 2-position often employs HF or KF in nucleophilic aromatic substitution (NAS) reactions, where electron-withdrawing substituents activate the ring for substitution . Reaction efficiency depends on temperature, solvent polarity (e.g., DMF or DMSO), and catalyst selection (e.g., CuI for Ullmann-type couplings). Regioselectivity is confirmed using <sup>19</sup>F NMR and GC-MS .

Advanced: How can computational chemistry resolve contradictions in reported reactivity trends of this compound derivatives?

Answer:

Density Functional Theory (DFT) calculations can model substituent effects on electron density and reaction barriers. For example, conflicting data on electrophilic substitution regioselectivity (para vs. ortho to the methoxy group) may arise from solvent or temperature variations in experimental setups. By simulating frontier molecular orbitals (FMOs) and electrostatic potential maps, researchers can predict sites of nucleophilic/electrophilic attack and reconcile discrepancies between theoretical and observed outcomes . Validation via X-ray crystallography (using SHELX for refinement ) and kinetic isotope effects further clarifies mechanistic pathways.

Basic: What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

- <sup>19</sup>F NMR : Identifies fluorine chemical environments and monitors reaction progress.

- GC-MS/HPLC : Quantifies purity and detects byproducts (e.g., dehalogenated species).

- X-ray Diffraction : Resolves crystal structures to confirm regiochemistry, particularly for derivatives with ambiguous NOE correlations .

- IR Spectroscopy : Validates functional groups (e.g., C-O-C stretch of methoxy at ~1250 cm<sup>-1</sup>) .

Advanced: How do steric and electronic factors complicate selective mono-functionalization of this compound?

Answer:

The 2-fluoro and 3,5-dichloro substituents create competing electronic effects: the methoxy group is ortho/para-directing, while halogens are meta-directing. Steric hindrance from chlorine atoms at 3/5 positions limits accessibility for bulky reagents. Advanced strategies include:

- Protection/Deprotection : Temporarily blocking the methoxy group with TMSCl to direct reactions to specific positions.

- Transition Metal Catalysis : Pd-mediated cross-couplings (Suzuki, Heck) under inert conditions to enhance selectivity .

Reaction progress must be tracked via real-time monitoring (e.g., in situ FTIR) to optimize yields .

Basic: What role does this compound play in designing bioactive analogs, and how are structure-activity relationships (SARs) validated?

Answer:

The compound serves as a scaffold for antimicrobial or agrochemical agents due to its halogen-rich aromatic system. SAR studies involve synthesizing derivatives (e.g., replacing Cl with Br or modifying the methoxy group) and testing bioactivity in standardized assays (e.g., MIC for antibacterials). Comparative <sup>13</sup>C NMR data and molecular docking (using AutoDock Vina) link substituent patterns to target binding affinity . Contradictions in reported activities often stem from variations in assay protocols (e.g., pH, solvent) .

Advanced: How do solvent polarity and catalyst choice impact Ullmann couplings involving this compound?

Answer:

Polar aprotic solvents (DMAC, NMP) stabilize Cu(I) intermediates, accelerating oxidative addition. Catalysts like CuI/1,10-phenanthroline reduce side reactions (e.g., homocoupling). Advanced optimization uses Design of Experiments (DoE) to model interactions between temperature (80–120°C), ligand ratio, and substrate concentration. Reaction efficiency is validated via turnover frequency (TOF) calculations and MALDI-TOF MS for oligomer detection .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas).

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and flame-resistant lab coats.

- Waste Disposal : Halogenated waste must be segregated and treated with neutralizing agents (e.g., NaHCO3) before disposal .

Advanced: How can time-resolved spectroscopic methods elucidate degradation pathways of this compound under UV exposure?

Answer:

Ultrafast UV-Vis spectroscopy tracks photolytic cleavage of C-Cl bonds, while LC-MS identifies transient intermediates (e.g., quinone methides). Computational TD-DFT models predict degradation products, validated via isotopic labeling (<sup>18</sup>O) and EPR for radical detection. Contradictions in degradation rates are resolved by controlling light intensity and oxygen levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。